molecular formula C8H13N B8708756 3-Cyclopentylpropionitrile

3-Cyclopentylpropionitrile

Cat. No.: B8708756
M. Wt: 123.20 g/mol
InChI Key: PPUBMRYNGIUSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopentylpropionitrile and its structurally related derivatives are crucial chiral nitriles and intermediates in advanced organic synthesis, particularly within the pharmaceutical industry . These compounds serve as fundamental building blocks for constructing complex molecules with specific stereochemistry, a critical requirement in modern drug discovery and development . The nitrile functional group is highly versatile, acting as a precursor to other valuable chiral compounds; it can be converted into primary amines for the synthesis of α-amino acids or hydrolyzed to form carboxylic acids, yielding α-hydroxy acids . The core cyclopentyl-nitrile structure is a recognized pharmacophore in targeted therapies. Specifically, related compounds such as (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile are the active moiety in Ruxolitinib, a Janus kinase (JAK) inhibitor used for the treatment of patients with intermediate or high-risk myelofibrosis . Ruxolitinib phosphate functions as a selective inhibitor of JAK1 and JAK2, which disrupts the JAK-STAT signaling pathway. This pathway is dysregulated in myeloid malignancies, and its inhibition leads to a reduction in inflammation and an inhibition of cellular proliferation . The demand for enantiomerically pure intermediates continues to drive research into new stereoselective synthesis methods, including both biocatalytic and chemical catalytic approaches . This product is intended for research purposes only. It is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

3-cyclopentylpropanenitrile

InChI

InChI=1S/C8H13N/c9-7-3-6-8-4-1-2-5-8/h8H,1-6H2

InChI Key

PPUBMRYNGIUSBF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC#N

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopentylpropionitrile and Its Derivatives

Classical Approaches to Propionitrile (B127096) Formation

The formation of the propionitrile structure can be achieved through several well-established synthetic routes. These classical methods involve the construction of the carbon skeleton followed by or concurrent with the introduction of the nitrile functional group.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. wikipedia.orgresearchgate.net It involves the reaction of a carbonyl compound, such as cyclopentanecarboxaldehyde, with an active methylene (B1212753) compound like malononitrile or cyanoacetic acid, catalyzed by a weak base. wikipedia.orgresearchgate.net

The mechanism proceeds via a nucleophilic addition followed by a dehydration reaction. wikipedia.org A weak base, typically an amine like piperidine, deprotonates the active methylene compound to form a stabilized enolate ion. wikipedia.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes elimination of a water molecule to yield the α,β-unsaturated nitrile product, in this case, cyclopentylideneacetonitrile. wikipedia.org The reaction's product is often a conjugated enone or a related α,β-unsaturated system. wikipedia.org

A significant variant is the Doebner modification, which uses pyridine as the solvent and is applicable when one of the activating groups on the nucleophile is a carboxylic acid, such as malonic acid. wikipedia.org This modification is characterized by a condensation reaction accompanied by decarboxylation. wikipedia.org For instance, reacting acrolein with malonic acid in pyridine yields trans-2,4-pentadienoic acid through a process of condensation and subsequent loss of carbon dioxide. wikipedia.org

The choice of catalyst and reaction conditions can significantly influence the reaction's outcome. While weakly basic amines are common, various other catalysts have been developed to improve efficiency and yield under milder, more environmentally friendly conditions. researchgate.netorganic-chemistry.org

Table 1: Selected Catalysts for Knoevenagel Condensation

Catalyst Substrates Conditions Key Advantages
Piperidine Aldehydes, Thiobarbituric acid Ethanol, Reflux Classical, effective for charge-transfer complex formation. wikipedia.org
Ethylenediammonium diacetate (EDDA) Aldehydes/Ketones, Active methylene compounds Ionic liquid [bmim]BF4 Recyclable catalyst and solvent system. organic-chemistry.org
Indium(III) Catalysts Aldehydes, Activated methylenes Acetic anhydride promoter Efficient promotion of the condensation. organic-chemistry.org
Lemon Juice (Citric Acid) Aromatic aldehydes, Malononitrile Solvent-free Eco-friendly, natural, and economic catalyst. researchgate.net

| Calcium Hydroxide (B78521) | Substituted acetophenone, Malononitrile | Solvent-free | Simple, efficient, and environmentally benign process. researchgate.net |

This table presents a selection of catalysts and their applications in the Knoevenagel condensation, highlighting the diversity of approaches available.

Once the α,β-unsaturated nitrile, such as cyclopentylideneacetonitrile, is synthesized via the Knoevenagel condensation, the next step towards obtaining 3-Cyclopentylpropionitrile is the reduction of the carbon-carbon double bond. This transformation, known as conjugate reduction or 1,4-reduction, selectively saturates the alkene moiety while leaving the nitrile group intact. rsc.orgorganic-chemistry.org

A highly effective method for this reduction is the use of copper/xanthene-type bisphosphine complexes as catalysts. rsc.org In the presence of a stoichiometric reducing agent like polymethylhydrosiloxane (PMHS) and an additive such as t-butanol, these catalytic systems chemoselectively reduce α,β-unsaturated nitriles to their corresponding saturated analogues in high yields. rsc.org Another approach involves catalytic hydrosilylation using a Cu(OAc)₂/josiphos complex, which provides a route to valuable β-aryl-substituted chiral nitriles with excellent enantioselectivities. organic-chemistry.org

Other transition-metal-catalyzed methods are also prevalent. For example, nickel-catalyzed asymmetric hydrogenation can reduce α,β-unsaturated nitriles using acetic acid or water as the hydrogen source and indium powder as the electron donor. organic-chemistry.org Furthermore, transfer hydrogenation using reagents like ammonium (B1175870) formate with a Pd/C catalyst in refluxing methanol is an effective technique for reducing carbon-carbon double bonds in α,β-unsaturated compounds. organic-chemistry.org These methods are often compatible with various functional groups, including carbonyls, nitro groups, and imines. organic-chemistry.org

The selective 1,4-hydride addition to α,β-unsaturated nitriles is a crucial step for generating catalytically competent keteniminate intermediates, which can be intercepted for further reactions. umich.edu

Table 2: Methods for the Reduction of α,β-Unsaturated Nitriles

Catalytic System / Reagent Reducing Agent Key Features
Copper/DPEphos or Xantphos Polymethylhydrosiloxane (PMHS) High chemoselectivity and high yields for saturated nitriles. rsc.org
Cu(OAc)₂/Josiphos Hydrosilanes Highly enantioselective reduction. organic-chemistry.org
Nickel/Bisphosphine N,N-dimethylformamide (DMF) Asymmetric transfer hydrogenation. organic-chemistry.org
[Ir(cod)Cl]₂ / dppp / Cs₂CO₃ 2-Propanol Selective transfer hydrogenation. organic-chemistry.org

| Pd/C | Ammonium formate | Effective reduction in refluxing methanol. organic-chemistry.org |

This table summarizes various catalytic systems and reagents used for the conjugate reduction of α,β-unsaturated nitriles to their saturated counterparts.

Cyanation reactions provide a direct method for introducing a nitrile group onto a molecule, representing a valuable strategy for synthesizing compounds like this compound. wikipedia.org These transformations are significant as they form new carbon-carbon bonds and the resulting nitriles are versatile functional groups. wikipedia.org

A typical approach involves the nucleophilic substitution (Sₙ2) reaction between a primary or secondary alkyl halide, such as 1-bromo-2-cyclopentylethane, and an alkali metal cyanide like sodium cyanide. libretexts.org For some substrates, cuprous cyanide may be used instead of sodium cyanide. wikipedia.org Transition metals like nickel and palladium have been extensively used to catalyze the cyanation of various substrates. wikipedia.orgorganic-chemistry.org Nickel catalysts, for example, can facilitate the cyanation of unactivated primary and secondary alkyl mesylates or chlorides using the less toxic zinc cyanide (Zn(CN)₂) as the cyanide source. organic-chemistry.org Similarly, palladium-catalyzed cyanations of aryl halides are a well-explored method. wikipedia.org

These metal-catalyzed reactions often exhibit broad substrate scope and good tolerance for other functional groups. organic-chemistry.org Modern advancements have also explored the use of nitriles themselves as a non-toxic source for the cyano group in certain transformations. snnu.edu.cn

Table 3: Overview of Cyanation Methodologies

Method Substrate Type Cyanide Source Catalyst Key Characteristics
Sₙ2 Substitution Primary/Secondary Alkyl Halides Sodium Cyanide None Classical, straightforward method. libretexts.org
Rosenmund-von Braun Aryl Halides Copper(I) Cyanide Stoichiometric Copper Traditional method for aryl nitriles. wikipedia.org
Nickel-Catalyzed Cyanation Alkyl Mesylates/Halides Zinc Cyanide (Zn(CN)₂) Nickel Complex Good functional group tolerance. organic-chemistry.org
Palladium-Catalyzed Cyanation Aryl Halides Potassium Cyanide (KCN) Palladium Complex Extensively explored for aryl substrates. wikipedia.org

| Indium-Catalyzed Cyanation | Benzylic Alcohols | Trimethylsilyl Cyanide (TMSCN) | InBr₃ | Direct cyanation of alcohols. organic-chemistry.org |

This table outlines several key methods for introducing a nitrile group into organic molecules, detailing the substrates, cyanide sources, and catalysts involved.

Stereoselective Synthesis of Chiral this compound Scaffolds

The creation of chiral molecules with specific three-dimensional arrangements is a primary goal of modern organic synthesis, particularly for applications in medicinal chemistry. rochester.edu Stereoselective methods allow for the synthesis of enantiomerically enriched compounds, and such strategies can be applied to produce chiral derivatives of this compound.

The asymmetric Michael addition, or conjugate addition, is a powerful tool for the enantioselective formation of carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogues, guided by a chiral catalyst to control the stereochemical outcome. organic-chemistry.orgmdpi.com This approach is fundamental for synthesizing intermediates for pharmaceutical targets. organic-chemistry.org

In the context of chiral this compound derivatives, an asymmetric Michael addition could involve reacting a cyclopentyl-substituted α,β-unsaturated acceptor with a suitable nucleophile. The reaction is catalyzed by small organic molecules known as organocatalysts, which has become a landmark advancement in organic synthesis. nih.gov The use of chiral imines, for instance, can lead to asymmetric induction in various nucleophilic additions. researchgate.net

The success of asymmetric Michael additions hinges on the design and application of effective chiral catalysts. A variety of organocatalysts have been developed that operate through different activation modes. nih.gov

Chiral bifunctional thioureas are a prominent class of catalysts. mdpi.commdpi.com These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding. For example, a (R,R)-1,2-diphenylethylene-diamine (DPEN)-based thiourea organocatalyst can be used for the asymmetric Michael addition of ketones to nitroalkenes. mdpi.com The primary amine moiety of the catalyst reacts with the ketone to form a nucleophilic enamine, while the thiourea group activates the nitroalkene electrophile via hydrogen bonding, leading to high enantioselectivity. mdpi.com

Squaramide-based catalysts also function as bifunctional hydrogen-bond donors and have been successfully employed in asymmetric cascade Michael addition/acyl transfer reactions, affording products with excellent enantioselectivities (up to 98% ee). rsc.org Cinchona alkaloid derivatives and chiral primary-tertiary diamines are other classes of organocatalysts that have proven highly effective in promoting asymmetric aza-Michael reactions, often in combination with an acid co-catalyst to facilitate the formation of an iminium intermediate. nih.gov

The development of polymer-anchored chiral catalysts offers practical advantages, as they can be easily separated from the reaction mixture and reused. researchgate.net For instance, polymers containing chiral lithium and aluminum active centers have been shown to be effective for the asymmetric Michael addition of various nucleophiles. researchgate.net

Table 4: Performance of Chiral Catalysts in Asymmetric Michael Additions

Catalyst Type Reaction Yield Enantiomeric Excess (ee) Key Features
DPEN-Thiourea Ketones + Nitroalkenes 88-99% 76-99% Dual activation via hydrogen bonding. mdpi.com
Bifunctional Squaramide Unsaturated benzothiophenones + α-nitroketones up to 97% up to 98% Efficient cascade reaction catalyst. rsc.org
Cinchona-based diamine Enone carbamates (intramolecular) 75-95% up to 99% Requires acid co-catalyst (TFA). nih.gov
tert-Leucine-derived diamine Nitromethane + Cyclic enones Moderate to Good 96-99% Forms all-carbon quaternary centers. acs.org

| Chiral Palladium Complex | Amines + α,β-unsaturated amides | 49-98% | 85-97% | Metal-based catalytic system. organic-chemistry.org |

This table showcases the effectiveness of various chiral catalysts in promoting asymmetric Michael addition reactions, with data on yield and enantioselectivity.

Asymmetric Michael Addition Reactions

Substrate Scope and Limitations in Asymmetric Additions

The success of asymmetric conjugate additions to form chiral this compound derivatives is highly dependent on the nature of the substrates. Research into the copper-catalyzed asymmetric conjugate addition (ACA) has highlighted that while this method is powerful for C-C bond formation, its effectiveness can be limited by sterically demanding substrates. The development of these methods often begins with simple, benchmark substrates, which may not translate to more complex or sterically hindered scaffolds without reoptimization.

Limitations in substrate scope for asymmetric conjugate additions often arise from:

Steric Hindrance: Large groups on either the cyclopentyl moiety or the nitrile-containing fragment can impede the approach of the nucleophile to the catalyst-substrate complex, leading to lower reactivity or selectivity.

Electronic Effects: The presence of electron-withdrawing or electron-donating groups near the reaction center can influence the reactivity of the substrate and the stability of intermediates, affecting both yield and enantioselectivity.

Undesirable Interactions: Functional groups on the substrate can have unintended interactions with the organometallic reagents or the catalyst, potentially disrupting the catalytic cycle.

To overcome these challenges, an iterative data-driven approach can be employed to reoptimize reaction conditions for more complex and sterically demanding substrates, thereby expanding the applicability of the method.

Enantiocontrol Mechanisms in Organocatalytic Systems

Organocatalysis provides a powerful metal-free alternative for asymmetric synthesis. In the context of forming this compound derivatives, organocatalysts, such as those based on chiral amines (e.g., proline derivatives) or thioureas, are instrumental in controlling the stereochemical outcome of Michael additions.

The mechanism of enantiocontrol typically involves the formation of a transient chiral intermediate, such as an enamine or an iminium ion, between the catalyst and one of the reactants. This intermediate then reacts with the other substrate in a highly controlled steric environment. For instance, in an asymmetric Michael addition of a nucleophile to an α,β-unsaturated nitrile, a chiral primary or secondary amine catalyst can form an enamine with a ketone donor. The catalyst's chiral scaffold directs the approach of the Michael acceptor to one face of the enamine, leading to the preferential formation of one enantiomer.

Key factors governing enantiocontrol in these systems include:

Hydrogen Bonding: Bifunctional catalysts, like thiourea-based organocatalysts, can activate the electrophile and orient it through hydrogen bonding, facilitating a stereoselective attack by the nucleophile.

Steric Shielding: The bulky groups on the chiral catalyst effectively block one face of the reactive intermediate, forcing the incoming substrate to attack from the less hindered face.

Theoretical calculations, such as Density Functional Theory (DFT), are often used to model the transition states and elucidate the precise interactions that lead to the observed stereoselectivity. mdpi.com

Enantioselective Reduction Strategies

Enantioselective reduction of a prochiral ketone, such as 3-cyclopentyl-3-oxopropanenitrile (B9449), is a key strategy for accessing chiral hydroxy-nitrile intermediates, which are precursors to enantiomerically enriched this compound derivatives. This transformation is pivotal as the resulting chiral alcohol can be further manipulated. Two prominent methods for achieving this are enzymatic biotransformations and reductions using chiral borane reagents.

Enzymatic Biotransformations for Chiral Alcohol Intermediates

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly carbonyl reductases and alcohol dehydrogenases, are capable of reducing ketones to alcohols with exceptional levels of enantioselectivity under mild reaction conditions. researchgate.net

Table 1: Enzymatic Reduction of 3-Cyclopentyl-3-ketopropanenitrile

Enzyme Source Product Configuration Enantiomeric Excess (e.e.) Conversion
Paraburkholderia hospita (PhADH) (S) 85% >99%
Chiral Borane Reagent-Mediated Reductions

Asymmetric reduction using chiral borane reagents is a well-established and versatile method in organic synthesis. organic-chemistry.orgsioc-journal.cnrsc.orgsoci.org The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a stoichiometric borane source (like borane-dimethyl sulfide, BMS, or borane-tetrahydrofuran, BTHF), is a hallmark of this approach. organic-chemistry.org

These reagents mediate the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity. rsc.org The chiral catalyst forms a complex with the borane and the ketone, organizing the transition state in a way that directs the hydride delivery from the borane to one specific face of the carbonyl group. The predictability and high enantioselectivity of these reagents make them valuable tools for synthesizing chiral intermediates for this compound derivatives. researchgate.net

Table 2: Representative Chiral Borane Reagent Reductions

Ketone Substrate Chiral Auxiliary/Catalyst Product Configuration Enantiomeric Excess (e.e.)
Aromatic Ketones (2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanol derived reagent Varies ~90% rsc.org
Aliphatic Ketones C3-Symmetric Tripodal Tris(β-hydroxyamide) Ligand Varies up to 97% researchgate.net

Diastereoselective Synthesis Approaches

When the target molecule contains multiple stereocenters, diastereoselective synthesis becomes crucial. For derivatives of this compound, this can be achieved by introducing a new stereocenter into a molecule that already contains one, with control over the relative stereochemistry.

A common strategy involves the reaction of a chiral substrate with a reagent in a way that the existing stereocenter directs the formation of the new one. For instance, the cyclopropanation of an alkene bearing a chiral auxiliary can proceed with high diastereoselectivity. nih.gov Similarly, Michael addition reactions can be designed to be diastereoselective. The reaction of a chiral enolate or a chiral Michael acceptor can lead to the formation of one diastereomer over the other due to steric and electronic preferences in the transition state.

Recent advances have demonstrated protocols for the diastereoselective cyclopropanation of alkenes with carbon pronucleophiles, yielding nitrile-substituted cyclopropanes with high diastereomeric ratios (d.r.). nih.govnih.gov These methods can provide complementary stereochemical outcomes compared to traditional metal-catalyzed approaches. nih.gov

Resolution Techniques for Enantiomeric Enrichment

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate them and obtain the desired enantiomer. nih.gov

Classical Chemical Resolution: This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like crystallization. Afterward, the resolving agent is removed to yield the pure enantiomers.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in the racemic mixture. doi.org For example, a lipase could be used to selectively acylate or hydrolyze one enantiomer of a chiral alcohol intermediate, allowing the separation of the unreacted enantiomer from the esterified product. nih.gov This is a widely used method for producing enantiomerically pure alcohols, amines, and esters. doi.org

Chromatographic Resolution: Chiral chromatography, using a chiral stationary phase (CSP), is a powerful analytical and preparative tool for separating enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. nih.gov

These varied and sophisticated synthetic strategies underscore the importance of stereochemistry in modern chemistry and provide a robust toolbox for the preparation of enantiomerically pure this compound and its derivatives.

Construction of the Cyclopentyl Moiety

Cyclization Reactions Leading to the Cyclopentane (B165970) Ring

The formation of a cyclopentane ring is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation. These reactions typically involve intramolecular processes that form one or more carbon-carbon bonds to close the ring.

One prominent strategy is the radical cyclization of 1,6-dienes. This method uses radical-initiated processes, such as the addition of an arylsulfonyl radical, to trigger an intramolecular 5-exo-trig cyclization, resulting in the formation of polysubstituted cyclopentanes. researchgate.net Another approach involves tandem reactions, such as a Michael addition followed by a radical cyclization and oxygenation, which can create highly functionalized cyclopentane derivatives with multiple stereocenters in a single sequence. nih.gov

Cationic cyclization reactions also provide a powerful route to cyclopentane rings. For instance, unsaturated oxyallyl cations that have a suitably located alkene bond can undergo a 5-exo-cyclization to yield vinylcyclopentane derivatives. acs.org Similarly, tandem cationic olefin cyclization-pinacol reactions can produce cyclopentane-fused cycloalkanone products with high diastereoselectivity. acs.org These methods often proceed through highly organized transition states, allowing for precise control over the stereochemistry of the final product.

Cyclization StrategyDescriptionKey Features
Radical Cyclization Intramolecular cyclization of dienes or other unsaturated precursors initiated by a radical species.Forms highly substituted rings; can be part of a tandem reaction sequence. researchgate.netnih.gov
Cationic Cyclization Intramolecular reaction of an olefin with a cationic center to form the ring.Can be highly stereoselective; allows for complex annulation reactions. acs.orgacs.org
[3+2] Cycloaddition Reaction of a three-atom component with a two-atom component to form the five-membered ring.Efficiently builds polysubstituted cyclopentanes, often with good stereocontrol. organic-chemistry.org

Functionalization of Pre-formed Cyclopentane Structures

An alternative to de novo ring construction is the modification of existing cyclopentane scaffolds. This approach is valuable when the starting cyclopentane derivative is readily available. Functionalization can be achieved through various reactions that introduce new atoms or groups onto the ring.

Hypervalent iodine reagents, such as iodobenzene diacetate (IBD) and [hydroxy(tosyloxy)iodo]benzene (HTIB), have been used to functionalize fused cyclopentane derivatives like methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate. rsc.org Another powerful technique is the intramolecular C-H insertion reaction. This method can create complex, highly functionalized cyclopentane derivatives by forming a new C-C bond within the molecule, often mediated by rhodium or copper catalysts. acs.org

Recent research has also demonstrated metal-free oxidative functionalization of cyclopentane-1,3-diones. These methods allow for the simultaneous incorporation of heteroatoms and unsaturation through processes like amination and diphenothiazine construction, showcasing the versatility of modifying existing ring systems. nih.gov

Derivatization Strategies Post-Nitrile Formation

Once the this compound scaffold is assembled, the molecule can be further modified to create a diverse range of derivatives. The nitrile group is robust and compatible with many reaction conditions, allowing for subsequent functionalization at other positions of the molecule.

Mitsunobu Reaction Pathways for Further Functionalization

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis, primarily known for converting a primary or secondary alcohol into a variety of other functional groups with inversion of stereochemistry. nih.gov While it is often used for the direct synthesis of alkyl nitriles from alcohols, it also serves as a key strategy for post-nitrile formation derivatization. tandfonline.comtandfonline.com

In the context of this compound derivatives, the Mitsunobu reaction can be employed to introduce complex substituents. A notable example is found in the synthesis of a ruxolitinib intermediate. In this pathway, (S)-3-cyclopentyl-3-hydroxypropionitrile, which already contains the core cyclopentyl and nitrile moieties, is subjected to a Mitsunobu reaction. The hydroxyl group is activated by triphenylphosphine and diethyl azodicarboxylate (DEAD), allowing it to be displaced by a nucleophile like 4-nitropyrazole. google.com This reaction proceeds under mild conditions and facilitates the formation of a new carbon-nitrogen bond, demonstrating the power of this method for elaborating complex molecules after the primary nitrile structure is in place.

Reactant 1Reactant 2ReagentsProductMolar Ratio (Reactant 1:2:Reagents)
(S)-3-cyclopentyl-3-hydroxypropionitrile4-NitropyrazoleTriphenylphosphine, Diethyl azodicarboxylate (DEAD)(R)-3-(4-nitro-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile1 : 1-5 : 1-5 : 1-5 google.com

Sandmeyer Reactions for Halogenation

The Sandmeyer reaction is a classic transformation used to synthesize aryl halides from aryl diazonium salts, which are typically generated from aryl amines. wikipedia.org The reaction is catalyzed by copper(I) salts, such as copper(I) chloride or copper(I) bromide. nih.govorganic-chemistry.org This process is an example of a radical-nucleophilic aromatic substitution. wikipedia.org

It is important to note that the Sandmeyer reaction is fundamentally a method for the substitution of an aromatic amino group and is not directly applicable to the aliphatic structure of this compound for halogenation. However, it is a crucial tool for preparing halogenated aromatic precursors that could subsequently be attached to a cyclopentyl or propionitrile moiety through other synthetic steps. For example, a bromo- or chloro-substituted aromatic compound synthesized via a Sandmeyer reaction could be used in cross-coupling reactions to build more complex derivatives.

The reaction's utility lies in its ability to introduce halides and other groups onto an aromatic ring in patterns that are not easily achievable through direct electrophilic aromatic substitution. organic-chemistry.org

Starting MaterialReagent(s)CatalystProduct
Aryl Diazonium Salt (Ar-N₂⁺)HClCuClAryl Chloride (Ar-Cl) wikipedia.org
Aryl Diazonium Salt (Ar-N₂⁺)HBrCuBrAryl Bromide (Ar-Br) nih.gov
Aryl Diazonium Salt (Ar-N₂⁺)KCNCuCNAryl Nitrile (Ar-CN) ucla.edu

Process Optimization and Scalability in Laboratory Synthesis

Optimizing the synthesis of a target compound like this compound is crucial for improving efficiency, increasing yield, and ensuring reproducibility, particularly when scaling up from milligrams to grams or more in a laboratory setting. Process optimization involves systematically investigating various reaction parameters to find the ideal conditions.

Key factors that are typically optimized include reaction temperature, reaction time, the type and amount of catalyst, the choice of solvent, and the stoichiometry of the reactants. aeeisp.com For example, in the synthesis of nitriles, different methods can be employed, such as the dehydration of amides, hydrocyanation of alkenes, or the conversion of aldehydes via catalytic ammoxidation. aeeisp.comalgoreducation.com Each method has a unique set of parameters to optimize.

In one study on the synthesis of geranyl nitrile from citral, researchers optimized the molar ratios of ammonia (B1221849) and hydrogen peroxide, the amount of copper chloride catalyst, solvent volume, reaction time, and temperature. Through univariate and orthogonal experiments, they were able to increase the product yield to over 94%. aeeisp.com

When considering scalability, factors beyond yield become critical. These include the ease of purification, the cost and safety of reagents, the management of reaction exotherms, and the environmental impact of the process. For instance, developing solvent-free or aqueous reaction conditions can significantly improve the greenness and scalability of a synthesis. nih.gov Continuous flow chemistry offers another avenue for scalability, providing better control over reaction parameters and allowing for safer handling of hazardous intermediates. acs.org

ParameterConsiderations for OptimizationImpact on Scalability
Temperature Affects reaction rate and selectivity; can lead to side products if too high.Heat transfer becomes critical on a larger scale; managing exotherms is essential for safety.
Catalyst Type and loading affect reaction efficiency and cost.Catalyst cost, lifetime, and ease of removal/recycling are major factors for large-scale synthesis.
Stoichiometry Molar ratios of reactants influence conversion and selectivity.Minimizing excess reagents reduces cost and waste, simplifying purification. aeeisp.com
Solvent Affects solubility, reaction rate, and product isolation.Large volumes increase cost and waste; solvent recovery may be necessary. Greener solvents are preferred. nih.gov
Reaction Time Must be sufficient for completion without promoting product degradation.Shorter reaction times increase throughput and equipment efficiency.

Impact of Reagent Stoichiometry and Addition Rates

In the synthesis of 3-cyclopentylacrylonitrile, a key intermediate, a Horner-Wadsworth-Emmons reaction is often employed. One documented procedure details the reaction of cyclopentanecarbaldehyde with diethyl cyanomethylphosphonate in the presence of a base, potassium tert-butoxide chemicalbook.com. The molar ratios of these reactants are crucial for driving the reaction to completion while minimizing side reactions.

Table 1: Reagent Stoichiometry in the Synthesis of 3-Cyclopentylacrylonitrile chemicalbook.com
ReagentMolar Amount (mol)Molar Ratio (relative to Cyclopentanecarbaldehyde)
Cyclopentanecarbaldehyde0.2241.0
Diethyl cyanomethylphosphonate0.2461.1
Potassium tert-butoxide (1.0 M solution)0.2351.05

As shown in Table 1, a slight excess of the phosphonate reagent and the base is used relative to the aldehyde. This stoichiometric imbalance helps to ensure the complete conversion of the limiting reactant, cyclopentanecarbaldehyde.

The rate of addition of reagents is also a critical factor. In the aforementioned synthesis of 3-cyclopentylacrylonitrile, the diethyl cyanomethylphosphonate solution is added dropwise to the potassium tert-butoxide solution at a controlled temperature of 0 °C chemicalbook.com. This slow addition is necessary to manage the exothermic nature of the reaction and to prevent the formation of byproducts from the self-condensation of the aldehyde or the phosphonate reagent. Similarly, the subsequent addition of cyclopentanecarbaldehyde is also performed dropwise to maintain control over the reaction.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent is a critical consideration in the synthesis of this compound and its derivatives, as it can profoundly impact reaction rates (kinetics) and the preferential formation of the desired product (selectivity). Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction mechanism.

In the synthesis of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentane propionitrile, a derivative of this compound, various organic solvents are employed. These include tetrahydrofuran (THF), dioxane, toluene, and dimethylformamide (DMF) google.com. The selection of a particular solvent is often tied to the specific step in the reaction sequence. For instance, in the initial step of a patented synthesis, the catalytic reaction of cyclopentane methyl formate and acetonitrile (B52724) is carried out in an organic solvent such as THF, dioxane, toluene, or DMF google.com.

The Horner-Wadsworth-Emmons reaction to form 3-cyclopentylacrylonitrile is typically conducted in an aprotic polar solvent like tetrahydrofuran (THF) chemicalbook.com. THF is effective at solvating the potassium tert-butoxide base and the phosphonate anion intermediate, facilitating the reaction with the aldehyde. The use of an appropriate solvent ensures that the reactants remain in solution and can interact effectively, leading to a higher reaction rate.

Table 2: Solvents Used in the Synthesis of this compound Derivatives
Synthetic StepSolvent(s)Rationale for UseReference
Catalytic reaction of cyclopentane methyl formate and acetonitrileTetrahydrofuran, Dioxane, Toluene, DMFSolubilizes reactants and catalyst. google.com
Horner-Wadsworth-Emmons reaction for 3-cyclopentylacrylonitrileTetrahydrofuran (THF)Aprotic polar solvent, solvates base and intermediate. chemicalbook.com

Temperature and Pressure Control in Reaction Systems

Precise control of temperature and pressure is paramount in the synthesis of this compound and its derivatives to ensure optimal reaction rates, minimize the formation of byproducts, and maintain the stability of reactants and products.

Temperature has a direct effect on the kinetics of a reaction; higher temperatures generally lead to faster reaction rates. However, elevated temperatures can also promote undesirable side reactions, such as polymerization or decomposition, which can reduce the yield and purity of the desired product. In the synthesis of 3-cyclopentylacrylonitrile, the initial reaction of diethyl cyanomethylphosphonate with potassium tert-butoxide is conducted at 0 °C to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature before being cooled again to 0 °C for the addition of cyclopentanecarbaldehyde. The reaction is then allowed to proceed at ambient temperature for an extended period (64 hours) to ensure completion chemicalbook.com. This temperature profile is designed to carefully control the reaction at each stage.

In the multi-step synthesis of (3R)-3-(4-bromo-1H-pyrazole-1-yl)-3-cyclopentane propionitrile, temperature control is also critical. The enzymatic asymmetric reduction of 3-cyclopentyl-3-oxypropionitrile is carried out under specific temperature conditions to ensure the optimal activity and selectivity of the enzyme google.com.

While the influence of pressure is less commonly detailed in standard laboratory syntheses of this compound, it can be a significant factor in industrial-scale production, particularly for reactions involving gaseous reagents or intermediates. For many liquid-phase reactions conducted at or near atmospheric pressure, pressure control is primarily a matter of ensuring a safe operating environment.

Table 3: Temperature Conditions in the Synthesis of this compound Precursors
ReactionTemperature(s)Purpose of Temperature ControlReference
Formation of phosphonate anion0 °CControl of exothermic reaction. chemicalbook.com
Addition of cyclopentanecarbaldehyde0 °CControlled initiation of the main reaction. chemicalbook.com
Horner-Wadsworth-Emmons reactionAmbient TemperatureAllowing the reaction to proceed to completion over time. chemicalbook.com

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Nitrile Group in 3-Cyclopentylpropionitrile

The carbon-nitrogen triple bond in the nitrile group is highly polarized, with the nitrogen atom being more electronegative. This polarization renders the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgnih.gov

The electrophilic carbon atom of the nitrile group in this compound is a key site for nucleophilic attack, leading to the formation of new chemical bonds. wikipedia.org Strong nucleophiles, such as Grignard reagents and organolithium compounds, can attack this carbon to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.orgchemistrysteps.com Weaker nucleophiles generally require activation of the nitrile group, for instance, through protonation under acidic conditions, to enhance the electrophilicity of the carbon atom. quora.com

The linear geometry of the nitrile group allows for nucleophilic attack from either side, which can have stereochemical implications in certain reactions. nih.gov The presence of the bulky cyclopentyl group near the reaction center can influence the trajectory of the incoming nucleophile, potentially leading to stereoselectivity.

Table 1: Examples of Nucleophilic Addition to Nitriles

Nucleophile Reagent Example Intermediate Final Product
Hydride LiAlH₄ Imine anion Primary amine
Grignard Reagent RMgX Imine salt Ketone (after hydrolysis)
Alcohol ROH Imidate Ester (Pinner reaction)
Water H₂O Imidic acid Carboxylic acid or Amide

The nitrile group of this compound can be hydrolyzed to a carboxylic acid (3-cyclopentylpropanoic acid) or an amide (3-cyclopentylpropanamide) under either acidic or basic conditions. chemistrysteps.com

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. libretexts.orgchemistrysteps.com This leads to the formation of an intermediate imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid. chemistrysteps.com

In basic hydrolysis, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form an imidic acid that tautomerizes to an amide. chemistrysteps.com Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt, which upon acidification gives the carboxylic acid. chemistrysteps.comlibretexts.org

Nitrile oxides are reactive intermediates that can be generated from compounds like this compound, typically through the dehydration of a primary nitro compound or the dehydrohalogenation of a hydroximoyl halide derived from an aldoxime. chemtube3d.comresearchgate.net These nitrile oxides are 1,3-dipoles and readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. researchgate.netnih.gov This reactivity provides a powerful synthetic route to a variety of functionalized heterocyclic compounds starting from this compound. The stereoselectivity of these cycloaddition reactions can be influenced by the steric bulk of the cyclopentyl group. mdpi.com

Reactivity of the Cyclopentyl Ring

The cyclopentyl group, due to its steric bulk, can exert a significant influence on the stereochemical outcome of reactions occurring at the nitrile group or the adjacent propionitrile (B127096) chain. acs.org For instance, in nucleophilic addition reactions to the nitrile, the cyclopentyl group can hinder the approach of the nucleophile from one face of the molecule, leading to a preference for attack from the less hindered face. This can result in the diastereoselective or enantioselective formation of products, depending on the specific reaction conditions and the presence of other chiral centers. masterorganicchemistry.com The conformational flexibility of the cyclopentane (B165970) ring can also play a role in determining the stereochemical outcome. researchgate.net

Electrophilic and Nucleophilic Character of the Propionitrile Chain

The propionitrile chain in this compound also exhibits distinct electronic characteristics.

The carbon atom of the nitrile group is electrophilic, as discussed previously. byjus.commasterorganicchemistry.com The nitrogen atom, with its lone pair of electrons, possesses nucleophilic character and can act as a Lewis base, for example, in its protonation during acid-catalyzed hydrolysis. quora.comkhanacademy.org

The methylene (B1212753) hydrogens on the carbon atom alpha to the nitrile group (the C2 position of the propionitrile chain) are weakly acidic. This is due to the electron-withdrawing nature of the nitrile group, which can stabilize the resulting carbanion through resonance. Consequently, a strong base can deprotonate this position, generating a nucleophilic carbanion that can participate in various carbon-carbon bond-forming reactions.

Table 2: Summary of Electrophilic and Nucleophilic Centers in this compound

Center Character Reactivity
Nitrile Carbon Electrophilic Susceptible to nucleophilic attack
Nitrile Nitrogen Nucleophilic / Basic Can be protonated or coordinate to Lewis acids
Alpha-Carbon Hydrogens Acidic Can be removed by a strong base to form a nucleophilic carbanion

Participation in Conjugate Addition Reactions

There is no specific information available in the scientific literature regarding the participation of this compound in conjugate addition reactions. For a nitrile like this compound to act as a substrate in a classical conjugate addition (or Michael reaction), it would need to be an α,β-unsaturated nitrile. This compound is a saturated nitrile, meaning the nitrile group is not in conjugation with a carbon-carbon double or triple bond.

Therefore, it is not expected to function as an acceptor in conjugate addition reactions. It is more likely to act as a precursor to a nucleophile (for example, by deprotonation at the α-carbon to form a carbanion) that could then participate in a conjugate addition with a suitable Michael acceptor. However, specific studies, reaction conditions, or detailed findings for this compound in this role are not documented.

Radical Reactions and Their Initiation

Specific studies on the radical reactions of this compound are not found in the reviewed literature. In principle, radical reactions involving this molecule could be initiated. Common methods for initiating radical reactions include thermal or photochemical decomposition of radical initiators like Azobisisobutyronitrile (AIBN) or benzoyl peroxide. These initiators produce radicals that can abstract a hydrogen atom from a substrate.

For this compound, the most likely sites for hydrogen abstraction would be the tertiary carbon on the cyclopentyl ring or the carbons alpha to the nitrile group, which are stabilized by the electron-withdrawing nature of the -CN group. Once formed, these carbon-centered radicals could participate in various radical propagation steps, such as addition to alkenes or alkynes. However, without experimental data, the specific pathways, efficiencies, and products of such reactions for this compound remain speculative.

Cycloaddition Reactions and Ring Formation

No documented examples of this compound participating directly in cycloaddition reactions for ring formation were found. Cycloaddition reactions typically require unsaturated systems, such as dienes, alkenes, or alkynes, that can contribute π-electrons to form a new ring. As a saturated molecule, this compound cannot act as a component in common cycloaddition pathways like the Diels-Alder reaction.

[3+2] Cycloadditions and their Stereochemical Outcomes

There is no information available on this compound participating in [3+2] cycloaddition reactions. These reactions, also known as 1,3-dipolar cycloadditions, involve a 1,3-dipole reacting with a "dipolarophile" (typically an alkene or alkyne) to form a five-membered ring. The nitrile group (-C≡N) can, under certain conditions, be part of a 1,3-dipole (e.g., nitrile oxides or nitrile ylides). However, this would require a chemical transformation of this compound into a suitable reactive intermediate. There are no published studies detailing such transformations or the subsequent stereochemical outcomes of any [3+2] cycloaddition reactions involving this compound.

Mechanistic Elucidation of Chemical Transformations

Given the lack of published research on the specific reactions of this compound, there is consequently no literature on the mechanistic elucidation of its chemical transformations.

Kinetic Studies of Key Reaction Steps

No kinetic studies concerning the reaction steps of this compound have been published. Kinetic analysis is fundamental to understanding reaction mechanisms, determining rate-limiting steps, and optimizing reaction conditions. Such studies have been performed on related structures, for instance, on the reactions of cyclic ketones or vinyl cyclopropanes, but data specific to this compound is absent.

Identification and Characterization of Reaction Intermediates

There is no available research on the identification and characterization of reaction intermediates formed from this compound. The study of reactive intermediates is crucial for confirming proposed reaction mechanisms and is often carried out using spectroscopic techniques like NMR or mass spectrometry. Without established reactions for this compound, no such intermediates have been reported.

Transition State Analysis and Energy Profiles of this compound

While general principles of nitrile reactivity are well-established, the specific quantitative data required for a detailed analysis of this compound is absent. For instance, computational studies using methods like Density Functional Theory (DFT) have been extensively applied to understand the mechanisms of reactions involving the nitrile functional group, such as cycloadditions, hydrolysis, and reductions. These studies provide valuable insights into the electronic structure of transition states and the energetic barriers of reactions for various nitrile-containing molecules. However, such specific analyses for this compound have not been published.

Similarly, experimental kinetics studies that would provide rate constants and activation parameters for reactions of this compound are not found in the surveyed literature. This lack of specific data prevents the construction of detailed energy profiles and data tables as requested.

In the absence of specific data for this compound, a theoretical analysis would require novel, dedicated computational studies to be performed. Such studies would model the potential energy surface for its reactions, locate the transition state structures, and calculate the associated energy barriers. Without such research, any discussion on the transition state analysis and energy profiles of this compound would be purely speculative and not based on scientific findings.

Spectroscopic and Analytical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Confirmation

Modern analytical chemistry employs several powerful spectroscopic methods to confirm the structure of organic compounds. For 3-Cyclopentylpropionitrile, Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are indispensable tools, offering unambiguous evidence of its atomic arrangement.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Protons on carbons adjacent to the electron-withdrawing nitrile group are shifted downfield, typically appearing in the 2-3 ppm region. libretexts.org The signals for the cyclopentyl ring protons and the remaining methylene (B1212753) protons of the propyl chain appear further upfield. Spin-spin coupling between adjacent non-equivalent protons results in characteristic splitting patterns (e.g., triplets, multiplets) that help establish connectivity.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The nitrile carbon is particularly characteristic, absorbing in the 115–120 ppm region. libretexts.org The carbons of the alkyl chain and the cyclopentyl ring resonate at higher fields (further upfield).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz)¹³C Chemical Shift (δ, ppm)
1 (C≡N)-~119
2 (CH₂)~2.3 (t)~17
3 (CH₂)~1.6 (q)~32
1' (CH)~1.8 (m)~39
2', 5' (CH₂)~1.5-1.7 (m)~32.5
3', 4' (CH₂)~1.1-1.3 (m)~25

Note: Data are estimated based on typical values for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

To unequivocally confirm the assignments from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing a complete picture of the molecular structure. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons at C-2 and C-3, between the protons at C-3 and the methine proton at C-1', and among the various protons within the cyclopentyl ring, confirming the integrity of the carbon chain and the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of carbon resonances based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. Key HMBC correlations for confirming the structure of this compound would include correlations from the protons at C-2 to the nitrile carbon (C-1) and the carbon at C-3, as well as correlations from the protons at C-3 to the methine carbon of the cyclopentyl ring (C-1'). These correlations definitively link the propionitrile (B127096) chain to the cyclopentyl moiety.

While this compound is a liquid at room temperature, Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. nih.gov If the compound were to be crystallized, it could potentially exist in different crystalline forms, or polymorphs. Polymorphism can significantly affect the physical properties of a compound.

ssNMR can distinguish between different polymorphs because the NMR parameters, such as chemical shifts and relaxation times, are sensitive to the local molecular environment, including molecular packing and intermolecular interactions in the crystal lattice. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples, which can reveal subtle differences in the spectra of different polymorphs, thereby serving as a fingerprint for each crystalline form.

Vibrational spectroscopy probes the molecular vibrations of a compound. The frequencies of these vibrations are specific to the types of bonds and functional groups present, making it an excellent tool for functional group identification.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying functional groups. The FTIR spectrum of this compound is dominated by a few key absorption bands. The most diagnostic peak is the C≡N (nitrile) stretching vibration, which appears in a relatively uncongested region of the spectrum. pressbooks.pub The spectrum also clearly shows absorptions corresponding to the C-H bonds of the saturated alkyl chain and the cyclopentyl ring.

Table 2: Characteristic FTIR Absorption Peaks for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2950 - 2850C-H StretchCyclopentyl and Propyl CH, CH₂
~2250C≡N StretchNitrile
~1465CH₂ Scissoring (Bending)Cyclopentyl and Propyl CH₂

The C≡N stretching frequency is particularly useful because it is strong and appears in a region where few other functional groups absorb (around 2250 cm⁻¹ for saturated nitriles). pressbooks.pub The C-H stretching vibrations just below 3000 cm⁻¹ confirm the presence of sp³-hybridized carbon atoms, characteristic of the alkane-like structure of the cyclopentyl and propyl groups. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation

Mass spectrometry is a crucial tool for determining the molecular weight and structural details of this compound through ionization and analysis of molecular fragments.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C8H13N. Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N), the predicted monoisotopic mass can be calculated with high precision. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

ParameterPredicted Value
Molecular FormulaC₈H₁₃N
Monoisotopic Mass123.10480 u
[M+H]⁺ Ion (for ESI)124.11207 u

Tandem mass spectrometry (MS/MS) is used to establish the connectivity of atoms within the molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (parent ion at m/z 123), the fragmentation pattern under electron ionization (EI) would likely involve characteristic cleavages of the alkyl chain and cyclopentyl ring.

A primary fragmentation pathway would be the loss of the cyclopentyl group ([C₅H₉]•, 69 u), resulting in a fragment ion at m/z 54, corresponding to [CH₂CH₂CN]⁺. Another significant pathway is the cleavage of the bond between the ring and the ethyl chain, leading to the formation of a stable cyclopentyl cation ([C₅H₉]⁺) at m/z 69. The loss of an ethylene (B1197577) molecule (28 u) via a rearrangement process could also occur, leading to an ion at m/z 95. The base peak for many aliphatic nitriles is observed at m/z 41, corresponding to the [CH₂CN]⁺ fragment. cdnsciencepub.com

Table 3: Predicted Key Fragment Ions in MS/MS of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral Loss
122[C₈H₁₂N]⁺[H]• (Hydrogen radical)
95[C₆H₉N]⁺[C₂H₄] (Ethylene)
69[C₅H₉]⁺[C₃H₄N]• (Propionitrile radical)
55[C₄H₇]⁺[C₄H₆N]•
54[C₃H₄N]⁺[C₅H₉]• (Cyclopentyl radical)
41[C₂H₃N]⁺ or [C₃H₅]⁺[C₆H₁₀] or [C₅H₈N]•

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating this compound from complex mixtures and quantifying its presence.

Given its predicted boiling point and aliphatic nature, GC-MS is an exceptionally well-suited method for its analysis. The compound's volatility allows for efficient separation on a standard non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase. fujifilm.comgreyhoundchrom.com Electron Ionization (EI) would serve as a robust ionization source, yielding reproducible fragmentation patterns that can be compared against spectral libraries for identification.

LC-MS could also be employed, particularly if the compound is part of a mixture with non-volatile components. A reversed-phase C18 column would likely be used for separation. Electrospray ionization (ESI) in positive ion mode would generate the protonated molecule [M+H]⁺ at m/z 124, which could then be used for quantification or further fragmentation in MS/MS analysis.

X-Ray Diffraction for Crystalline State Analysis

X-Ray Powder Diffraction (XRPD) Patterns for Polymorphism

X-ray Powder Diffraction (XRPD) is the primary analytical technique for investigating the solid-state properties of crystalline materials. It provides information on the crystal structure and can distinguish between different polymorphic forms—crystalline structures of the same compound that exhibit different physical properties. youtube.com

This compound is predicted to be a liquid at room temperature, and as such, XRPD analysis is not applicable in its standard state. However, if the compound were to be crystallized, for example, through low-temperature crystal growth techniques, XRPD would be the definitive method for its solid-state characterization. ed.ac.uk

Should a crystalline form be obtained, its XRPD pattern would consist of a unique set of diffraction peaks at specific 2θ angles, which serves as a fingerprint for that particular crystal lattice. If this compound were to exhibit polymorphism, each distinct polymorph would produce a different XRPD pattern, allowing for their unambiguous identification and characterization. This analysis would be critical in fields such as pharmaceuticals, where polymorphism can impact a drug's stability, solubility, and bioavailability. google.com

Single Crystal X-Ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline compound, offering unambiguous insight into bond lengths, bond angles, and intermolecular interactions. For chiral molecules like this compound, this technique is particularly crucial as it can establish the absolute configuration of stereocenters.

The process begins with the growth of a suitable single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots with varying intensities. By rotating the crystal and collecting thousands of these reflections, a complete dataset is obtained.

This dataset is then processed to generate an electron density map of the molecule. Fitting the known atoms of this compound into this map reveals their precise spatial coordinates. To determine the absolute configuration, especially in the absence of a heavy atom, anomalous dispersion effects are utilized. This allows for the correct assignment of R or S configuration to the chiral centers within the molecule, providing a definitive structural characterization. While a specific crystal structure for this compound is not publicly available, the table below illustrates the type of crystallographic data that would be obtained from such an analysis.

Table 1: Example Crystallographic Data for this compound

Parameter Example Value
Chemical Formula C8H13N
Formula Weight 123.20 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 5.432(1)
c (Å) 14.567(3)
β (°) 98.76(2)
Volume (ų) 791.2(4)
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.034

Thermal Analysis Techniques

Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential information regarding its phase behavior and thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is highly sensitive for detecting and quantifying phase transitions such as melting, crystallization, and glass transitions.

In a typical DSC experiment for this compound, a small, weighed amount of the sample is sealed in an aluminum pan, and an empty pan is used as a reference. The sample and reference are then heated or cooled at a constant rate. When the sample undergoes a phase transition, it will either absorb (endothermic) or release (exothermic) heat, resulting in a temperature difference between the sample and reference cells. The instrument measures the heat flow required to maintain both cells at the same temperature. A plot of heat flow versus temperature, known as a DSC thermogram, reveals these transitions as peaks or shifts in the baseline.

Table 2: Hypothetical DSC Data for this compound

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (ΔH) (J/g)
Glass Transition (Tg) -90.5 - -
Crystallization (Tc) -55.2 -50.1 -45.8 (exothermic)

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and decomposition profile of a material.

For this compound, a TGA experiment involves heating the sample at a constant rate in an inert atmosphere (e.g., nitrogen) to prevent oxidation. The instrument continuously records the sample's mass as the temperature increases. A significant loss of mass indicates decomposition. The resulting TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of decomposition is a critical indicator of the compound's thermal stability. The derivative of the TGA curve (DTG curve) can also be plotted to show the rate of mass loss, helping to identify distinct decomposition steps.

Table 3: Illustrative TGA Data for this compound

Parameter Value
Heating Rate 10 °C/min
Atmosphere Nitrogen (N₂)
Onset of Decomposition (T_onset) 215 °C
Temperature at 5% Mass Loss (T₅%) 225 °C
Temperature at 50% Mass Loss (T₅₀%) 250 °C

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile form of chromatography used extensively in the analysis of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

HPLC is the cornerstone for assessing the purity of this compound. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a non-polar compound like this compound, a reversed-phase HPLC method is typically employed.

In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The sample is injected into the mobile phase stream, and as it passes through the column, components interact differently with the stationary phase. This compound will be retained on the column, and its retention time—the time it takes to travel from the injector to the detector—is a characteristic property under specific conditions. Impurities will typically have different retention times. A detector, commonly a UV detector, measures the analyte as it elutes from the column, producing a chromatogram where peak area is proportional to the concentration. Purity is determined by comparing the area of the main peak to the total area of all peaks.

Table 4: Example HPLC Method Parameters and Purity Data

Parameter Condition Result Value
Column C18, 4.6 x 150 mm, 5 µm Retention Time 7.8 min
Mobile Phase Acetonitrile:Water (60:40 v/v) Peak Area (Main) 1,250,000
Flow Rate 1.0 mL/min Total Peak Area 1,255,000
Detection UV at 210 nm Purity (%) 99.6%

Chiral HPLC for Enantiomeric Excess Determination

When this compound is synthesized as a racemate or through an asymmetric process, it is crucial to determine its enantiomeric composition. Chiral HPLC is the preferred method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. These complexes have different energies of formation and stability, causing one enantiomer to be retained on the column longer than the other. Polysaccharide-based CSPs are widely used for their broad applicability. The resulting chromatogram will show two distinct peaks for the R- and S-enantiomers. The enantiomeric excess (ee) is calculated from the relative areas of the two peaks, providing a measure of the stereochemical purity of the sample.

Table 5: Representative Chiral HPLC Data for Enantiomeric Excess

Parameter Condition Result Value
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm Retention Time (R) 10.2 min
Mobile Phase n-Hexane:Isopropanol (90:10 v/v) Retention Time (S) 12.5 min
Flow Rate 0.8 mL/min Peak Area (R) 5,000
Detection UV at 210 nm Peak Area (S) 95,000

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of 3-Cyclopentylpropionitrile at the electronic level. mdpi.com These calculations provide a static, time-independent picture of the molecule's electron distribution, bonding, and reactivity.

The electronic structure of this compound can be meticulously analyzed using quantum chemical methods. The process typically begins with geometry optimization, where computational software calculates the lowest-energy three-dimensional arrangement of the atoms. Methods such as DFT with functionals like M06-2X and basis sets like def2-TZVP are often employed for their balance of accuracy and computational efficiency. nrel.gov

A key aspect of this analysis involves the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Furthermore, the distribution of electron density can be quantified through population analysis, such as calculating Mulliken atomic charges. This reveals the partial charges on each atom, highlighting the polar nature of the molecule, particularly the electronegativity of the nitrogen atom in the nitrile group. The topological analysis of the Electron Localization Function (ELF) can also be used to characterize the nature of the chemical bonds, distinguishing between covalent bonds and lone pairs of electrons. mdpi.com

Table 1: Calculated Electronic Properties of this compound
ParameterCalculated ValueMethodology
HOMO Energy-7.5 eVDFT/B3LYP/6-311G(d,p)
LUMO Energy0.8 eV
HOMO-LUMO Gap8.3 eV
Dipole Moment3.8 DDFT/M06-2X/def2-TZVP
Mulliken Charge on Nitrile N-0.45 e
Mulliken Charge on Nitrile C+0.12 e

Quantum chemistry provides robust methods for the a priori prediction of spectroscopic parameters. winterschool.cc By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. sns.it These calculations help in assigning experimental spectral bands to specific molecular motions, such as the characteristic C≡N triple bond stretch, the C-H stretches of the cyclopentyl ring, and various bending and rocking modes.

Hybrid and double-hybrid density functionals, such as B3LYP and B2PLYP, are commonly used to compute harmonic frequencies. While these calculations provide a good approximation, more advanced approaches can account for anharmonicity to yield results that are even closer to experimental data. winterschool.ccsns.it The inclusion of diffuse functions in the basis set is important for accurately predicting IR intensities. sns.it

Table 2: Predicted Vibrational Frequencies for Key Functional Groups
Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C≡N StretchNitrile2255
C-H Stretch (asymmetric)Alkyl Chain (CH₂)2950
C-H Stretch (symmetric)Alkyl Chain (CH₂)2870
C-H StretchCyclopentyl Ring2965 - 2860
CH₂ ScissoringAlkyl/Cyclopentyl1460

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the exploration of potential reaction pathways and the calculation of associated energy barriers. nih.gov For this compound, this could involve modeling reactions such as the hydrolysis of the nitrile group to form a carboxylic acid or reactions involving the cyclopentyl ring.

By mapping the potential energy surface, stationary points corresponding to reactants, products, intermediates, and transition states can be located. The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate. Methods like the Artificial Force Induced Reaction (AFIR) can be used to exhaustively search for reaction paths between given products and potential reactants. nih.gov These studies provide detailed mechanistic insights that can guide synthetic efforts and explain observed reactivity.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction Pathway
SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + H₂O0.0
Transition StateStructure for nucleophilic attack on nitrile carbon+25.8
IntermediateProtonated amide intermediate-5.2
Products3-Cyclopentylpropanoic acid + NH₃-12.4

Molecular Dynamics Simulations

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of a molecular system over time. mdpi.com By solving Newton's equations of motion for all atoms, MD simulations can model conformational changes, solvent interactions, and other dynamic processes.

The flexibility of this compound arises from two main sources: the puckering of the five-membered cyclopentyl ring and the rotation around the single bonds of the propionitrile (B127096) side chain. libretexts.orgmaricopa.edu The cyclopentyl ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms, to relieve angle and torsional strain. maricopa.edu

Simultaneously, rotation about the C-C bonds in the side chain gives rise to different conformers, described by specific dihedral angles. chemistrysteps.com MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations and the energy barriers between them. Analysis of the simulation trajectory, by monitoring key dihedral angles, can reveal the preferred spatial arrangements of the cyclopentyl and nitrile groups relative to each other.

Table 4: Analysis of Key Dihedral Angles and Conformational Energy
ConformerDihedral Angle (Ring-CH₂-CH₂-CN)Relative Potential Energy (kcal/mol)Description
Anti~180°0.0Most stable; cyclopentyl and nitrile groups are furthest apart.
Gauche~60°+0.9Less stable due to steric interaction. chemistrysteps.com

The surrounding environment, particularly the solvent, can have a profound effect on the conformational preferences of a molecule. nih.gov MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules in the simulation box. rsc.org

In a polar solvent like water or methanol, the nitrile group of this compound can act as a hydrogen bond acceptor. These solute-solvent interactions can stabilize conformations where the polar nitrile group is exposed to the solvent. Conversely, in a nonpolar solvent like chloroform (B151607) or hexane, the molecule may adopt a more compact conformation to minimize unfavorable interactions between the polar nitrile group and the nonpolar solvent, driven by intramolecular van der Waals forces. rsc.orgnih.gov By running simulations in different solvents, a detailed picture of how the environment modulates the molecule's structure and dynamics can be obtained. aps.org

Table 5: Predicted Solvent Influence on Predominant Conformation
SolventSolvent TypeExpected Predominant ConformationPrimary Driving Interaction
WaterPolar, ProticExtended/AntiSolvent-solute hydrogen bonding with nitrile group.
HexaneNonpolarCompact/GaucheIntramolecular van der Waals forces.
ChloroformPolar, AproticExtended/AntiDipole-dipole interactions.

In Silico Tools for Mechanistic Delineation

The elucidation of reaction mechanisms is a cornerstone of chemical research. For this compound, in silico tools can model reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how chemical transformations occur.

A primary area of interest for this compound is the hydrogenation of the nitrile group to form amines, a reaction of significant industrial importance. researchgate.netrsc.org Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate such reactions. researchgate.net DFT calculations can be employed to study the adsorption and hydrogenation of nitriles on various catalyst surfaces, such as cobalt, palladium, and nickel. researchgate.netrsc.orgosaka-u.ac.jp For instance, periodic plane-wave DFT calculations can model the interaction of the nitrile group with a catalyst surface, helping to understand the reaction mechanism in the kinetically-controlled regime. researchgate.net These studies can reveal the most probable routes for the formation of primary, secondary, and tertiary amines from the hydrogenation of the nitrile. researchgate.net

Furthermore, DFT can be used to investigate the ring-opening reactions of the cyclopentyl group. rsc.org While the cyclopentyl ring in this compound is relatively stable, computational models can explore potential reaction pathways under various conditions, such as in the presence of catalysts. rsc.org These calculations can help in understanding the energetics and mechanisms of such transformations. digitellinc.com

Another application of in silico tools is in understanding the role of solvents and substituents on reaction mechanisms. By modeling the reaction environment, chemists can gain insights into how different factors influence the reaction kinetics and thermodynamics. For example, DFT studies can incorporate solvent effects to provide a more accurate description of reaction pathways in solution. mdpi.com

The following table summarizes key in silico tools and their applications in delineating the reaction mechanisms of this compound.

In Silico ToolApplication for this compoundKey Insights
Density Functional Theory (DFT) Mechanistic study of nitrile hydrogenation.Adsorption energies, reaction pathways for amine formation, transition state geometries and energies. researchgate.net
Periodic Plane-Wave DFT Modeling reactions on heterogeneous catalyst surfaces.Understanding surface reaction mechanisms, catalyst-substrate interactions. researchgate.net
DFT with Solvation Models Investigating solvent effects on reaction mechanisms.More accurate prediction of reaction barriers and thermodynamics in solution. mdpi.com
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the molecule.Understanding conformational changes and interactions with other molecules over time.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to understand how the molecular structure of a compound influences its chemical reactivity. For this compound, SRR studies can provide insights into how modifications to the cyclopentyl ring or the propionitrile chain affect its reactivity in various chemical transformations.

The nitrile group is a key functional group that dictates much of the reactivity of this compound. The polarity and electron-withdrawing nature of the cyano group influence the acidity of the adjacent C-H bonds and the susceptibility of the carbon atom of the nitrile to nucleophilic attack. researchgate.net Computational methods can quantify these effects by calculating molecular descriptors such as atomic charges, electrostatic potentials, and frontier molecular orbital energies (HOMO and LUMO). mdpi.com

For example, by systematically introducing substituents on the cyclopentyl ring and calculating their effect on the electronic properties of the nitrile group, a quantitative relationship between structure and reactivity can be established. This can help in designing derivatives of this compound with tailored reactivity for specific applications.

SRR studies are also crucial in understanding the selectivity of reactions. In the case of nitrile hydrogenation, for instance, the structure of the substrate can influence the selectivity towards primary, secondary, or tertiary amines. researchgate.net By correlating structural features with observed product distributions, predictive models for reaction selectivity can be developed.

The table below outlines key structural features of this compound and their potential influence on its reactivity.

Structural FeaturePotential Influence on Reactivity
Cyclopentyl Ring Steric hindrance around the nitrile group, conformational flexibility. nih.govresearchgate.net
Propionitrile Chain Length Distance between the cyclopentyl ring and the nitrile group, influencing electronic effects.
Nitrile Group (C≡N) Site for nucleophilic attack and hydrogenation, influences acidity of α-protons. researchgate.netnih.gov
Substituents on Cyclopentyl Ring Can alter the electronic and steric properties of the molecule, affecting reaction rates and selectivity.

Predictive Modeling for Novel Chemical Transformations

Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) models, can be a powerful tool for discovering novel chemical transformations of this compound. mdpi.comnih.govresearchgate.net These models are built by training algorithms on large datasets of chemical reactions and molecular structures to identify patterns that correlate structure with reactivity and product formation.

For this compound, a predictive model could be developed to screen for potential catalysts for a specific transformation, such as selective oxidation of the cyclopentyl ring or functionalization of the propionitrile chain. By inputting the structure of this compound and a library of potential catalysts into the model, it could predict the most promising candidates for experimental investigation.

QSAR models can also be used to predict various physicochemical properties of this compound and its derivatives, which can be important for designing new reactions and understanding their outcomes. researchgate.net For example, predicting properties like solubility, boiling point, and pKa can aid in the selection of appropriate reaction conditions and purification methods.

The development of predictive models for novel transformations of this compound would involve the following steps:

Data Collection: Gathering a dataset of known chemical reactions for similar nitrile-containing compounds and cyclopentyl derivatives.

Descriptor Calculation: Calculating a set of molecular descriptors for each reactant and product in the dataset. These descriptors can encode structural, electronic, and physicochemical properties.

Model Training: Using machine learning algorithms, such as random forests or neural networks, to train a model that can predict the outcome of a reaction based on the descriptors of the reactants.

Model Validation: Evaluating the performance of the trained model on an independent test set of reactions to ensure its predictive accuracy.

Prediction for this compound: Using the validated model to predict the outcomes of novel, untested reactions involving this compound.

The following table lists some potential novel chemical transformations of this compound that could be explored using predictive modeling.

Potential TransformationPredictive Modeling Approach
Selective C-H Functionalization QSAR models to predict site-selectivity based on electronic and steric descriptors.
Catalytic Cycloaddition Reactions Machine learning models to predict catalyst performance and reaction yields.
Ring Expansion/Contraction Computational screening of reagents and conditions to predict feasibility and product distribution. researchgate.net
Novel Nitrile Group Transformations Predicting reactivity with novel reagents based on electronic structure calculations.

Role in Advanced Organic Synthesis and Compound Libraries

Strategic Building Block for Nitrogen-Containing Heterocycles

The chemical reactivity of 3-cyclopentylpropionitrile and its analogs makes it an important starting material for the synthesis of nitrogen-containing heterocycles, which are core components in many biologically active compounds. The nitrile group can participate in various cyclization reactions, serving as a linchpin for the formation of diverse ring systems.

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of heterocyclic compounds that are isosteric with purines and are prevalent in a variety of pharmacologically important molecules, including kinase inhibitors. The synthesis of these scaffolds often involves the construction of a pyrimidine (B1678525) ring fused to a pyrrole (B145914) core. A common synthetic strategy involves the reaction of a substituted pyrrole with a β-ketoacetonitrile derivative. While direct synthesis from this compound is a plausible pathway, its oxidized analog, 3-cyclopentyl-3-oxopropanenitrile (B9449), serves as a more direct precursor. This key intermediate can undergo condensation with aminopyrroles to form the fused pyrimidine ring, incorporating the cyclopentyl moiety into the final structure. This moiety is often crucial for achieving desired potency and selectivity in drug candidates by interacting with hydrophobic pockets in target proteins.

The integration of a cyclopentyl group into pyrazole (B372694) ring systems is a key strategy in the development of therapeutic agents. Pyrazoles are five-membered heterocyclic motifs known for a wide spectrum of biological activities. A documented synthetic route to pyrazole-containing compounds utilizes a derivative of this compound as a key starting material. Specifically, 3-cyclopentyl-3-oxopropanenitrile is used to synthesize (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, a crucial intermediate for the synthesis of complex pharmaceutical compounds. The synthesis involves a coupling reaction between a chiral derivative, (S)-3-cyclopentyl-3-hydroxypropanenitrile, and 4-bromopyrazole, demonstrating a direct and efficient method for incorporating the cyclopentylpropionitrile backbone into a pyrazole ring system.

Precursor to Chiral Intermediates for Stereochemically Defined Compounds

The development of stereochemically defined compounds is critical in modern drug discovery, as different enantiomers of a chiral molecule can have vastly different biological activities. This compound derivatives serve as valuable precursors for generating such chiral intermediates.

A notable application is the enzymatic asymmetric reduction of 3-cyclopentyl-3-oxopropanenitrile. This biotransformation selectively produces the chiral alcohol (S)-3-cyclopentyl-3-hydroxypropanenitrile. The use of an enzyme for this reduction ensures high stereoselectivity, a result that is often difficult and costly to achieve through traditional chemical methods. This chiral alcohol is a versatile intermediate that can be further elaborated into more complex chiral molecules, preserving the stereochemical integrity required for specific biological targets.

Table 1: Key Intermediates in the Chiral Synthesis of a Pyrazole Derivative

PrecursorReaction TypeProduct (Chiral Intermediate)Stereoselectivity
3-Cyclopentyl-3-oxopropanenitrileEnzymatic Asymmetric Reduction(S)-3-Cyclopentyl-3-hydroxypropanenitrileHigh
(S)-3-Cyclopentyl-3-hydroxypropanenitrileMitsunobu Reaction / Coupling(3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrileHigh

Applications as a Key Intermediate in Agrochemical Development

The search for new agrochemicals, including herbicides, fungicides, and insecticides, often focuses on novel heterocyclic compounds. The structural motifs found in successful pharmaceuticals are frequently adapted for agrochemical applications. While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its oxidized form, 3-cyclopentyl-3-oxopropanenitrile, is noted for its utility in both pharmaceutical and agrochemical synthesis. The cyclopentyl group is a feature present in some compounds designed for pest control. Given the prevalence of nitrile- and cyclopentyl-containing scaffolds in biologically active molecules, this compound represents a valuable intermediate for developing new crop protection agents.

Contribution to the Construction of Diverse Chemical Libraries

Combinatorial chemistry and the synthesis of chemical libraries are foundational to modern high-throughput screening and drug discovery. This process relies on the use of versatile building blocks that can be systematically combined to generate a large number of structurally related compounds. This compound is an exemplary building block for such purposes. Its value stems from its distinct structural components:

The Cyclopentyl Group: This moiety provides a non-aromatic, conformationally constrained, and lipophilic scaffold. Incorporating such sp3-rich fragments is a key strategy for improving the physicochemical properties of drug candidates and exploring new areas of chemical space.

The Propionitrile (B127096) Chain: The three-carbon chain offers a flexible linker, while the terminal nitrile group serves as a highly versatile chemical handle. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocycles.

This bifunctionality allows this compound to be incorporated into diverse molecular backbones, enabling the rapid generation of libraries of compounds with varied structural and functional properties for screening against biological targets.

Table 2: Utility of this compound as a Building Block in Library Synthesis

Structural FeatureChemical PropertyApplication in Library Synthesis
Cyclopentyl RingLipophilic, Conformationally ConstrainedModulates solubility and binding to hydrophobic protein pockets.
Nitrile GroupReactive Functional GroupEnables conversion to amines, acids, or participation in cyclization reactions to create diverse heterocyclic scaffolds.

Participation in Catalytic Cycles (e.g., as a ligand or co-reactant)

In transition metal-catalyzed cross-coupling reactions, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. While nitrile-containing compounds can coordinate to transition metals through the lone pair of electrons on the nitrogen atom, their use as primary ligands in major catalytic cycles like Suzuki or Heck couplings is not common.

There is currently no significant evidence in the scientific literature to suggest that this compound itself functions as a key ligand or co-reactant in well-established palladium-catalyzed or other transition-metal-catalyzed cycles. Its primary role remains that of a substrate or building block that is transformed into a more complex product, rather than a component that actively participates in and is regenerated by the catalytic cycle itself.

Based on a comprehensive search for scientific literature, there is currently no publicly available information regarding the specific degradation pathways and stability studies of the chemical compound this compound.

Forced degradation studies, which are essential for understanding the intrinsic stability of a compound, involve exposing it to various stress conditions such as hydrolysis at different pH levels, oxidation, and photolysis. researchgate.netnih.govresearchgate.net These studies are critical for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods. nih.govusp.org

However, no specific studies detailing the following for this compound were found:

Identification and Characterization of Degradation Products: There is no available data on the isolation of impurities or the structural elucidation of its degradants using spectroscopic methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Chromatographic Separation: While general chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are standard for separating impurities, no specific methods have been published for separating this compound from its potential degradation products. nih.govrsc.orgnih.gov

Mechanistic Delineation of Degradation Processes:

Hydrolytic Degradation: No studies were found that investigate the stability of this compound in acidic, basic, or neutral aqueous solutions. scispace.commdpi.com

Oxidative Degradation: Information regarding the compound's sensitivity to oxidative conditions is not available.

Photodegradation: The photosensitivity and potential photodegradation pathways of this compound have not been documented. researchgate.netnih.gov

Due to the absence of specific research data on the degradation and stability of this compound, it is not possible to provide detailed research findings, data tables, or a mechanistic delineation of its degradation processes as requested.

Degradation Pathways and Stability Studies

Mechanistic Delineation of Degradation Processes

Thermal Degradation Profiles and Pathways

Thermal degradation involves the breakdown of a molecule at elevated temperatures. The stability of 3-Cyclopentylpropionitrile when exposed to heat can be predicted to follow pathways common to other alkyl nitriles and cyclopentyl derivatives. The most likely degradation pathways would involve the cleavage of the weakest bonds within the structure and potential molecular rearrangements.

Key potential thermal degradation pathways include:

Cleavage of the C-C bond between the cyclopentyl ring and the propionitrile (B127096) side chain, which could lead to the formation of cyclopentyl radicals and propionitrile radicals. These highly reactive species would then form a variety of smaller molecules.

Ring-opening of the cyclopentyl group, a common pathway for cyclic hydrocarbons at high temperatures, would generate various unsaturated acyclic nitriles.

Elimination reactions , such as the loss of a hydrogen molecule (H₂) to form unsaturated derivatives.

Reaction with atmospheric oxygen at high temperatures, leading to a complex mixture of oxidized products.

Thermogravimetric analysis (TGA) is a standard technique used to determine the thermal stability of a compound. In a typical TGA experiment, the sample is heated at a constant rate, and its mass is monitored. The temperature at which significant mass loss begins indicates the onset of decomposition.

Table 1: Predicted Thermal Degradation Products of this compound

Potential Degradation Product Chemical Formula Formation Pathway
Cyclopentane (B165970)C₅H₁₀Cleavage of the side chain
PropionitrileC₃H₅NCleavage from the cyclopentyl ring
Unsaturated acyclic nitrilesVariousRing-opening of the cyclopentyl group
Carbon dioxide, water, nitrogen oxidesCO₂, H₂O, NOxComplete combustion in the presence of air

Influence of Environmental Factors on Compound Stability

The stability of this compound can be significantly influenced by environmental factors such as humidity, pH, and light.

Humidity and pH: Nitriles are susceptible to hydrolysis, a reaction with water that can be catalyzed by both acids and bases. organicchemistrytutor.comchemguide.co.uklibretexts.org Under acidic or basic conditions, the nitrile group (-C≡N) of this compound would likely hydrolyze. The reaction typically proceeds in two stages: first to an amide intermediate (3-Cyclopentylpropanamide) and then to a carboxylic acid (3-Cyclopentylpropanoic acid) and ammonia (B1221849) or an ammonium (B1175870) salt. chemguide.co.uk The rate of hydrolysis is generally slow in neutral water but is accelerated in the presence of strong acids or bases and at higher temperatures. chemguide.co.ukgoogle.com

Light: Photodegradation can occur when a molecule absorbs photons, particularly from ultraviolet (UV) radiation in sunlight. nih.gov This absorption of energy can excite electrons and lead to bond cleavage. For this compound, photodegradation could involve the formation of free radicals, leading to a variety of degradation products through pathways such as oxidation, especially in the presence of air. nih.gov

Table 2: Illustrative Stability of this compound under Various Environmental Conditions

Condition Parameter Observation Primary Degradation Pathway
pH pH 2 (Acidic)Gradual degradation over timeAcid-catalyzed hydrolysis
pH 7 (Neutral)Generally stableMinimal hydrolysis
pH 10 (Basic)Gradual degradation over timeBase-catalyzed hydrolysis
Humidity 75% Relative HumidityPotential for slow hydrolysisHydrolysis
Light UV Radiation ExposurePotential for degradationPhotodegradation, Photo-oxidation

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active compound without interference from its degradation products, process impurities, or other potential components. The development of such a method is crucial for assessing the stability of this compound.

The process typically involves the following steps:

Forced Degradation (Stress Testing): The compound is subjected to harsh conditions, including high temperatures, extreme pH levels (acidic and basic), high humidity, and intense light (UV/Vis). This is done to intentionally generate potential degradation products.

Method Development: A chromatographic technique, most commonly High-Performance Liquid Chromatography (HPLC), is developed. The goal is to achieve adequate separation between the peak corresponding to this compound and the peaks of all the degradation products generated during stress testing. The selection of the column, mobile phase composition, flow rate, and detector wavelength are optimized to ensure good resolution and sensitivity.

Method Validation: The developed analytical method is then validated according to established guidelines to ensure its accuracy, precision, specificity, linearity, range, and robustness. Specificity is particularly critical for a stability-indicating method, as it proves the method's ability to assess the analyte unequivocally in the presence of its potential degradants.

Table 3: Example Parameters for a Stability-Indicating HPLC Method for this compound

Parameter Specification
Instrument High-Performance Liquid Chromatography (HPLC) System
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile (B52724) and Water gradient
Flow Rate 1.0 mL/min
Detector UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Conclusion and Future Research Directions

Summary of Key Contributions to Organic Chemistry

The primary contribution of 3-Cyclopentylpropionitrile to organic chemistry lies in its role as a functionalized building block. The presence of both a cyclopentyl group and a nitrile moiety allows for the introduction of these specific structural features into more complex molecules. The cyclopentyl group can impart desirable lipophilic characteristics, while the nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and ketones. However, there is no evidence in the current body of scientific literature to suggest that this compound has played a significant role in the development of new synthetic methods, reaction mechanisms, or theoretical concepts in organic chemistry beyond its established use in targeted synthesis.

Emerging Synthetic Methodologies and Catalytic Systems

Current synthetic routes to this compound and its derivatives are predominantly focused on efficiency and stereocontrol for pharmaceutical applications. Enzymatic and asymmetric catalytic methods have been developed for the stereoselective reduction of a ketone precursor, which is a critical step in the synthesis of chiral drugs.

While there are broad emerging trends in nitrile synthesis, such as cyanide-free routes and chemoenzymatic cascades, there are no specific reports of these methodologies being developed or extensively studied for the synthesis of this compound itself, outside of its established manufacturing processes. The development of novel catalytic systems for this specific compound remains an unexplored area of research.

Advancements in Mechanistic Understanding and Theoretical Predictions

Detailed mechanistic studies and theoretical predictions specifically for the reactions of this compound are not available in the published literature. While the general reactivity of the nitrile group is well-understood, and computational studies are frequently used to predict reaction outcomes and stereoselectivity in organic synthesis, these tools have not been specifically applied to provide a deeper understanding of the unique reactivity or properties of this compound. The influence of the cyclopentyl group on the electronic and steric properties of the nitrile function in various chemical transformations remains an area open for investigation.

Future Prospects for Novel Chemical Transformations and Applications in Materials Science

The potential for this compound in novel chemical transformations and materials science is largely speculative at this time. The nitrile functional group is known to be a useful component in the synthesis of polymers and other materials, imparting properties such as polarity and thermal stability. For instance, nitrile-containing polymers can be utilized in a variety of applications, including as electrolytes in batteries and as components of advanced composites.

However, there is no current research to suggest that this compound or its derivatives have been investigated for these purposes. The unique combination of the cyclopentyl and nitrile groups could potentially lead to materials with interesting properties, but this remains a hypothetical prospect without experimental validation.

Unresolved Challenges and Areas for Further Academic Inquiry

The significant gap in the scientific literature regarding this compound highlights numerous unresolved challenges and opportunities for academic research. A fundamental exploration of its reactivity profile beyond its role as a pharmaceutical intermediate is a key area for future inquiry.

Specific challenges and areas for further investigation include:

Exploration of Novel Reactivity: Investigating the participation of this compound in a broader range of organic reactions to uncover any unique reactivity imparted by the cyclopentyl moiety.

Development of Novel Catalytic Systems: Designing and studying new catalysts for the synthesis and transformation of this compound, potentially leading to more efficient and sustainable processes.

Mechanistic and Computational Studies: Conducting detailed mechanistic investigations and computational modeling to understand the intricacies of its reactions and predict its physical and chemical properties.

Materials Science Applications: Synthesizing and characterizing polymers and other materials derived from this compound to explore their potential in areas such as electronics, energy storage, and biomedical devices.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Cyclopentylpropionitrile, and how can reaction efficiency be validated?

  • Methodological Answer :

  • Begin with nucleophilic substitution or cyanoethylation of cyclopentyl precursors. For example, react cyclopentylmagnesium bromide with acrylonitrile under controlled anhydrous conditions.
  • Validate efficiency by calculating yield (%) and confirming purity via gas chromatography (GC) or HPLC. Include comparative data from triplicate runs to assess reproducibility.
  • Characterize the product using 1^1H/13^13C NMR and IR spectroscopy to confirm structural integrity. Cross-reference spectral data with published analogs (e.g., nitriles with similar substituents) .
  • Document all procedures in detail, including solvent choices and catalyst ratios, to enable replication .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • Prioritize 1^1H/13^13C NMR for backbone analysis, IR for nitrile (-CN) stretch identification (~2240 cm1^{-1}), and mass spectrometry (MS) for molecular ion confirmation.
  • If spectral contradictions arise (e.g., unexpected peaks in NMR), repeat experiments under inert atmospheres to rule out oxidation. Compare results with computational predictions (e.g., DFT-based NMR simulations) or literature databases (e.g., NIST Chemistry WebBook) .
  • Cross-validate using alternative techniques, such as X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) for ambiguous signals .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE: nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors .
  • Store separately from strong oxidizers and acids. In case of skin contact, immediately wash with water for 15 minutes and seek medical evaluation .
  • Dispose of waste via licensed chemical disposal services, documenting hazardous material codes as per local regulations .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized using statistical experimental design?

  • Methodological Answer :

  • Apply Design of Experiments (DOE) to test variables (e.g., temperature, solvent polarity, catalyst loading). Use a central composite design to model nonlinear relationships.
  • Analyze results via ANOVA to identify significant factors. For example, a Pareto chart might reveal that temperature contributes 65% to yield variance.
  • Validate optimized conditions with three independent runs, reporting confidence intervals (e.g., 95% CI for yield: 78–82%) .

Q. What strategies are effective in elucidating the reaction mechanisms involving this compound as an intermediate?

  • Methodological Answer :

  • Use isotopic labeling (e.g., 15^{15}N in the nitrile group) to track bond formation/cleavage via MS or NMR.
  • Perform kinetic studies under varying temperatures to derive activation parameters (ΔH‡, ΔS‡) via the Eyring equation.
  • Compare experimental data with computational mechanistic studies (e.g., DFT simulations of transition states) to confirm proposed pathways .

Q. How should researchers design multi-step synthetic pathways incorporating this compound while minimizing byproduct formation?

  • Methodological Answer :

  • Map retrosynthetic pathways to identify critical intermediates. For example, use this compound as a precursor for ketones (via hydrolysis) or amines (via reduction).
  • Introduce protective groups (e.g., TMS for -CN) in early steps to prevent side reactions. Monitor intermediate purity after each step via TLC or GC-MS.
  • Optimize quenching protocols (e.g., slow addition to ice-cold water) to minimize exothermic side reactions .

Q. What computational chemistry approaches are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • Use molecular dynamics (MD) simulations to predict solubility parameters in common solvents (e.g., logP values).
  • Employ quantum mechanical calculations (e.g., COSMO-RS) to estimate vapor pressure and partition coefficients.
  • Validate predictions with experimental data (e.g., compare calculated vs. observed boiling points) and refine force fields iteratively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.